Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate
Overview
Description
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is a chemical compound with a variety of characteristics .
Synthesis Analysis
The synthesis of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate involves several steps . A single crystal of the compound can be obtained by slow volatilization of its CH Cl solution .Molecular Structure Analysis
The molecular structure of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is complex . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate has several physical and chemical properties . These include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
1. Synthesis of Heterocyclic Systems
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in organic chemistry. For example, it has been employed in the synthesis of 4-hydroxy-2-pyridone, a compound of interest due to its biological and pharmacological properties. This synthesis involves cyclization and demethylation reactions, highlighting the compound's role in facilitating complex chemical transformations (Chen, Sheng-yin, & Shao-hua, 2013).
2. Reactivity Studies with Aminopyridine and Meldrum’s Acid
Research has been conducted to explore the reactivity of Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate with other chemicals like 2-aminopyridine and Meldrum’s acid. These studies are significant for understanding the compound's behavior in various chemical environments, potentially leading to the discovery of novel reactions and synthetic pathways (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
3. Synthesis of Schiff Base Ligands and Complexes
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate is also a key component in synthesizing new Schiff base ligands and their metal complexes. These complexes have been studied for their DNA binding, antibacterial, and catalytic activities, showcasing the compound's utility in bioinorganic chemistry and its potential applications in medicine and catalysis (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).
4. Peptide Synthesis and Molecular Chemistry
The compound has been applied in the field of peptide synthesis and molecular chemistry. For instance, it is used in the formation of peptide bonds, which is essential for the synthesis of biologically active peptides. This application underlines the compound's role in biochemistry and pharmaceutical sciences (Chandra, Manne, Mondal, & Mandal, 2018).
5. Copolymer Synthesis
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate plays a role in the synthesis of novel copolymers, indicating its importance in polymer science. The study of these copolymers can lead to the development of new materials with unique properties (Wojdyla et al., 2022).
6. Synthesis of Isoxazolone Derivatives
This compound is used in synthesizing isoxazolone derivatives, emphasizing its role in the development of compounds with potential applications in medicinal chemistry and drug discovery (Farahi, Nowrouzi, & Irajzadeh, 2018).
properties
IUPAC Name |
ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-11(16)7-14-12-10(6-13)8(2)5-9(3)15-12/h5H,4,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMXTABURXWLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C(=CC(=N1)C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-cyano-4,6-dimethylpyridin-2-ylamino)acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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